![molecular formula C14H14FNO2 B11767805 3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is a synthetic organic compound characterized by the presence of a fluorine atom, two methoxy groups, and an amine group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy groups . This is followed by a Suzuki-Miyaura coupling reaction to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as CRAC channels. By inhibiting these channels, the compound can modulate calcium entry into cells, affecting various cellular processes . This inhibition is achieved through binding to specific sites on the channel proteins, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3-Fluoro-2’,3’-dimethoxy-[1,1’-biphenyl]
- 3,3’-Dimethoxy-[1,1’-biphenyl]
Uniqueness
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C14H14FNO2 |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-6-fluoroaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-12-7-6-9(8-13(12)18-2)10-4-3-5-11(15)14(10)16/h3-8H,16H2,1-2H3 |
InChI-Schlüssel |
LPLFPYRJJWDGQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11767727.png)
![4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11767733.png)
![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
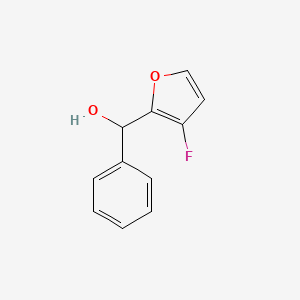

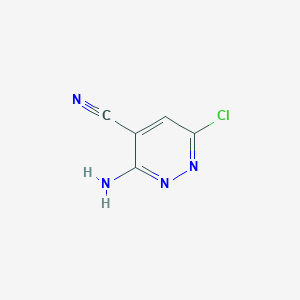
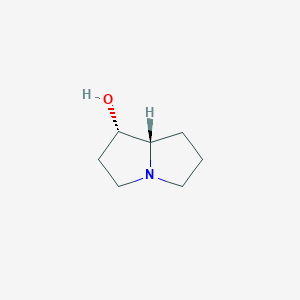
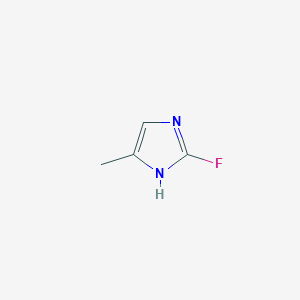

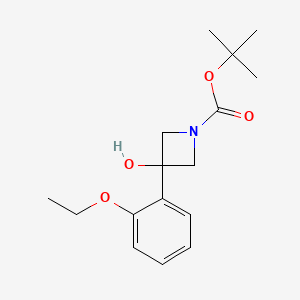

![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

